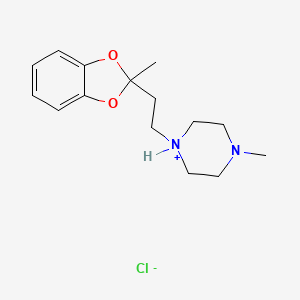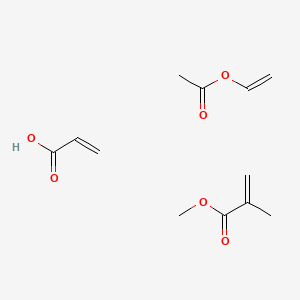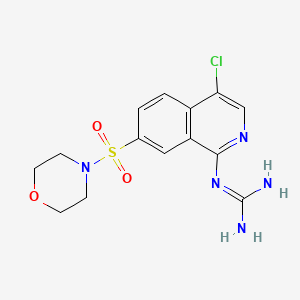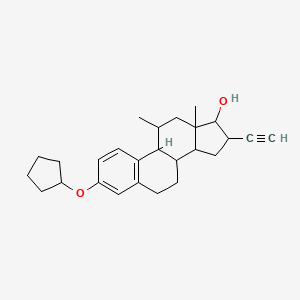
17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether is a synthetic estrogen derivative. It is structurally related to ethinylestradiol, a widely used estrogen in birth control pills. This compound is known for its potent estrogenic activity and is used in various hormonal therapies .
Méthodes De Préparation
The synthesis of 17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether involves several steps The starting material is typically estradiol, which undergoes ethynylation at the 17-alpha positionThe reaction conditions often involve the use of strong bases and catalysts to facilitate these transformations .
Analyse Des Réactions Chimiques
17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new detection methods.
Biology: It serves as a tool to study estrogen receptor interactions and their biological effects.
Medicine: It is used in hormone replacement therapy and in the treatment of certain hormone-sensitive cancers.
Industry: It is utilized in the production of various pharmaceutical formulations.
Mécanisme D'action
17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether exerts its effects by binding to estrogen receptors in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of estrogen, such as the regulation of reproductive functions and secondary sexual characteristics .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Ethinylestradiol: A widely used estrogen in birth control pills, known for its high oral bioavailability.
Quinestrol: Another synthetic estrogen with a longer half-life due to its cyclopentyl ether group, making it suitable for once-weekly dosing.
17alpha-Estradiol: A weaker estrogen compared to 17beta-estradiol, used in certain therapeutic applications
17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether is unique due to its specific structural modifications, which enhance its potency and duration of action compared to other estrogens .
Propriétés
Numéro CAS |
55648-36-7 |
|---|---|
Formule moléculaire |
C26H34O2 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
3-cyclopentyloxy-16-ethynyl-11,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C26H34O2/c1-4-17-14-23-22-11-9-18-13-20(28-19-7-5-6-8-19)10-12-21(18)24(22)16(2)15-26(23,3)25(17)27/h1,10,12-13,16-17,19,22-25,27H,5-9,11,14-15H2,2-3H3 |
Clé InChI |
LLSFZBFNXBQIKE-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(C(CC(C2O)C#C)C3C1C4=C(CC3)C=C(C=C4)OC5CCCC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


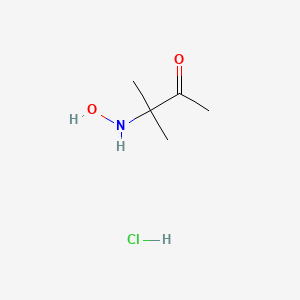
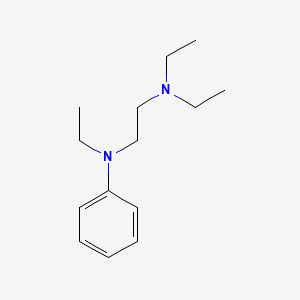
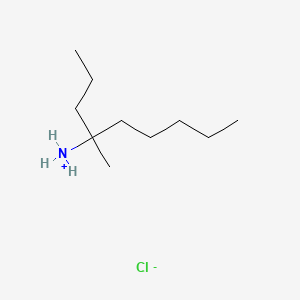
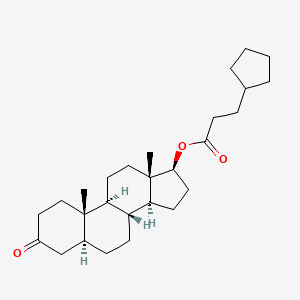
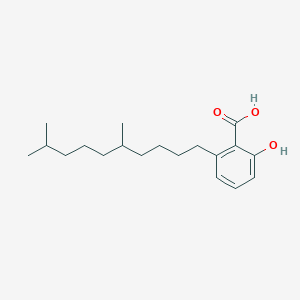
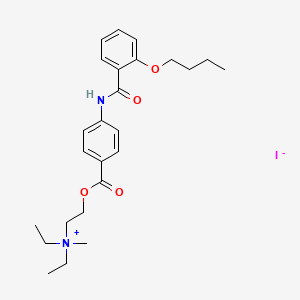
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
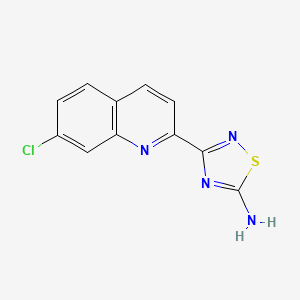
![Benzo[c]picene](/img/structure/B15344365.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)
